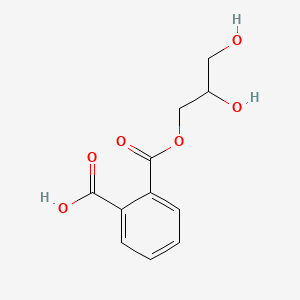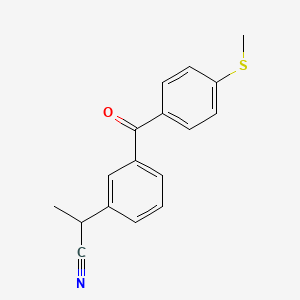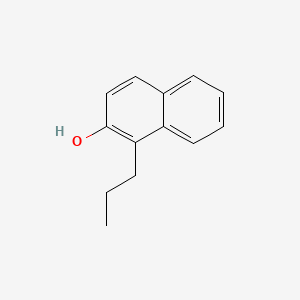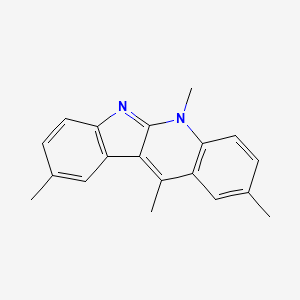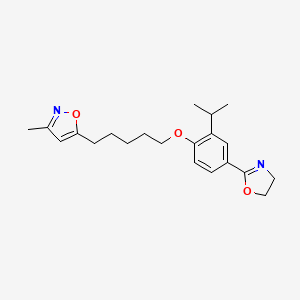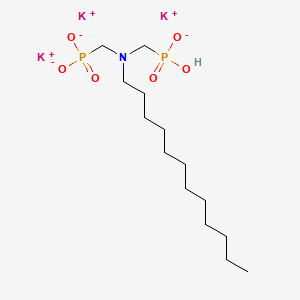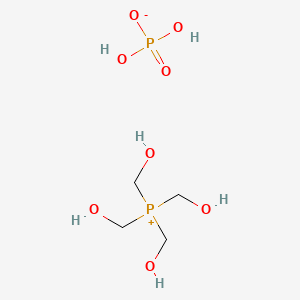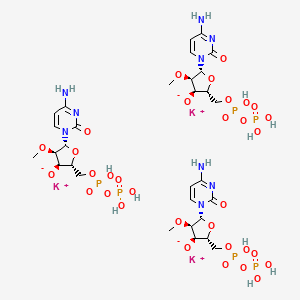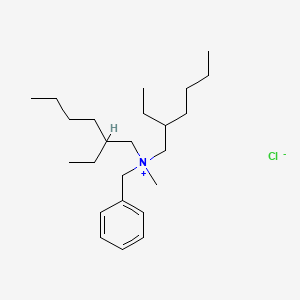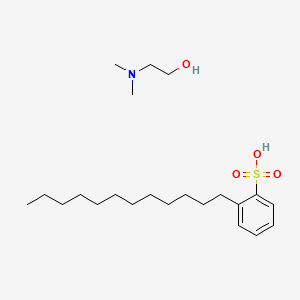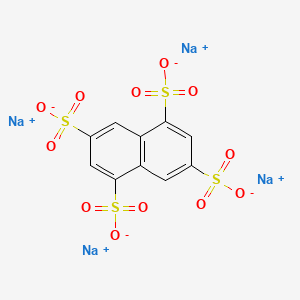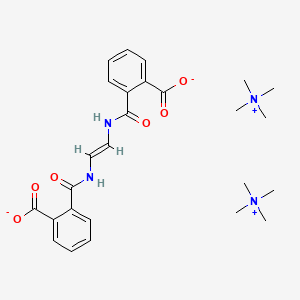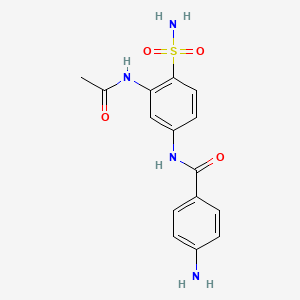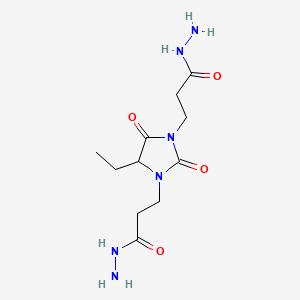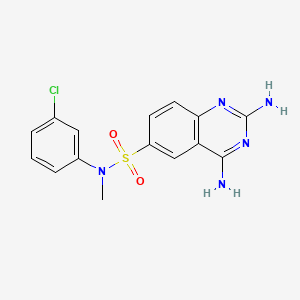
2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide typically involves multi-step organic reactions. The starting materials might include quinazoline derivatives, sulfonic acids, and chlorinated aromatic compounds. Common reaction conditions include:
Temperature: Reactions are often carried out at elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Solvents: Organic solvents such as dichloromethane or ethanol are commonly used.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions could convert nitro groups to amino groups.
Substitution: Halogen substitution reactions might be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe for studying biological pathways.
Medicine: Potential use in drug development for treating diseases.
Industry: Could be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. For example, it might inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-quinazoline: A simpler analog with similar biological activities.
6-Sulfonic acid derivatives: Compounds with sulfonic acid groups that exhibit different solubility and reactivity.
3-Chloro-phenyl derivatives: Compounds with chlorinated aromatic rings that have unique chemical properties.
Uniqueness
2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
92144-29-1 |
|---|---|
Molecular Formula |
C15H14ClN5O2S |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2,4-diamino-N-(3-chlorophenyl)-N-methylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C15H14ClN5O2S/c1-21(10-4-2-3-9(16)7-10)24(22,23)11-5-6-13-12(8-11)14(17)20-15(18)19-13/h2-8H,1H3,(H4,17,18,19,20) |
InChI Key |
ZVZFTAIMGWBWSN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


